molecular formula C13H16O2 B2402026 2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester CAS No. 27278-76-8

2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester

Cat. No. B2402026
CAS RN: 27278-76-8
M. Wt: 204.269
InChI Key: KOACXUOASKUNMQ-VXGBXAGGSA-N
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Description

“2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester” is a type of ester. Esters are organic compounds that are derived from carboxylic acids and alcohols . They are characterized by a carbonyl group (C=O) and an ether group (R-O-R’) . In this case, the carboxylic acid part is “2alpha-Benzylcyclopropane-1beta-carboxylic acid” and the alcohol part is "ethyl" .


Synthesis Analysis

The synthesis of esters like “2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester” typically involves the reaction between a carboxylic acid and an alcohol . This reaction, known as esterification, is often catalyzed by an acid . The specific synthesis process for this compound is not detailed in the search results.


Chemical Reactions Analysis

Esters, including “2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester”, can undergo a variety of chemical reactions. For instance, they can be hydrolyzed back into a carboxylic acid and an alcohol under acidic or basic conditions . They can also react with Grignard reagents . The specific reactions that this compound can undergo are not detailed in the search results.


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so they have lower boiling points than their carboxylic acid and alcohol counterparts . They can engage in hydrogen bonding with water molecules, so esters of low molar mass are somewhat soluble in water . The specific physical and chemical properties of “2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester” are not provided in the search results.

Scientific Research Applications

Biocatalysis and Asymmetric Synthesis

The compound serves as a chiral intermediate in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors. Biocatalytic asymmetric synthesis of (1R,2S)-N-Boc-vinyl-ACCA ethyl ester (vinyl-ACCA) has been achieved using a newly isolated Sphingomonas aquatilis strain. This strain demonstrates high enantioselectivity, making it valuable for industry applications .

Cooling Agents and Menthol Derivatives

Ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate can be transformed into menthol derivatives. For instance, it can react with amines to yield menthol glycinate, which has potential as a cooling agent . The cooling sensation associated with menthol is widely used in personal care products, pharmaceuticals, and food additives.

Pharmaceutical Research

Given its unique structure, this compound may find applications in drug development. Researchers have explored its role as a pharmacophoric unit in HCV protease inhibitors. Understanding its interactions with biological targets could lead to novel drug candidates .

Cellulose Dissolution

Ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate has been investigated for its ability to dissolve cellulose. Interestingly, it was only effective when paired with the 1-ethyl-3-methylimidazolium (EMIM) cation. This finding has implications for sustainable materials and green solvents .

Enantioselective Hydrolysis

The compound has been studied for its enantioselective hydrolysis capabilities. Notably, (1R,2S)-1-amino-vinyl-ACCA ethyl ester hydrochloride showed remarkable enantioselectivity (99.6% ee, E > 200). Such selectivity is crucial in asymmetric synthesis and pharmaceutical applications .

properties

IUPAC Name

ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOACXUOASKUNMQ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27278-76-8
Record name rac-ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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